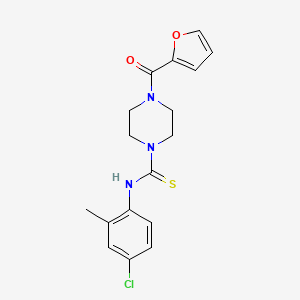
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
作用机制
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is able to disrupt these pathways and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to have effects on the immune system. Specifically, it has been shown to inhibit the activation and proliferation of B cells, which are involved in the immune response. This could have implications for the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is that it has shown promise as a targeted therapy for certain types of cancer, meaning that it may be more effective and have fewer side effects than traditional chemotherapy. However, one limitation is that it is still in the early stages of development and has not yet been tested in large-scale clinical trials.
未来方向
There are several potential future directions for the research and development of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective BTK inhibitors that could be used in the treatment of a wider range of cancers and autoimmune diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in humans.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials include 4-chloro-2-methylphenylamine, furan-2-carboxylic acid, and piperazine-1-carbothioamide. These compounds are then reacted together in the presence of various reagents and catalysts to form the final product.
科学研究应用
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been the subject of several scientific studies that have investigated its potential as a cancer treatment. One study published in the journal Cancer Research found that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was effective at inhibiting the growth and survival of cancer cells in vitro and in vivo. Another study published in the journal Oncotarget showed that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was able to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-11-13(18)4-5-14(12)19-17(24)21-8-6-20(7-9-21)16(22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORJWKYIRSJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6047908.png)
![2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6047931.png)
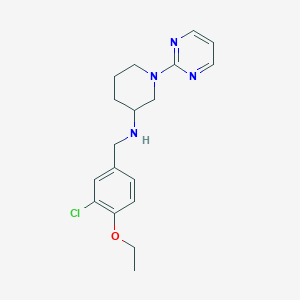
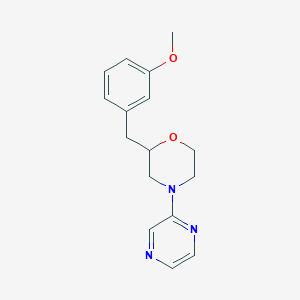
![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)
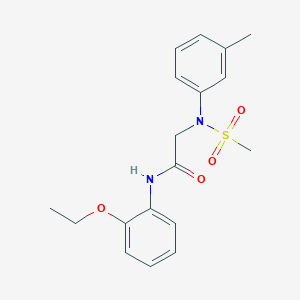
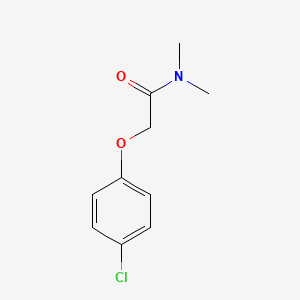
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![(3S)-3-({5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B6047983.png)